3,6-Dimethyl-1,4-dioxane-2,5-dione
Overview
Description
Mechanism of Action
Target of Action
3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as DL-Lactide, is a lactone derived from lactic acid . It primarily targets the polymerization process in the synthesis of polylactide and polycarbonate . The compound’s role is to serve as a reactant in these processes .
Mode of Action
DL-Lactide participates in the polymerization process, specifically in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters . The compound interacts with its targets by opening its ring structure and integrating into the growing polymer chain .
Biochemical Pathways
The primary biochemical pathway affected by DL-Lactide is the synthesis of polylactide and polycarbonate . The compound’s integration into the polymer chain affects the properties of the resulting polymer, potentially leading to the formation of heterotactic PLA, which exhibits some degree of crystallinity .
Pharmacokinetics
As a reactant in polymer synthesis, its bioavailability is likely determined by the conditions of the reaction, such as temperature, catalyst presence, and ph .
Result of Action
The molecular effect of DL-Lactide’s action is the formation of multi-block copolymers of polylactide and polycarbonate . On a cellular level, the resulting polymers can be used in various applications, including the creation of biodegradable plastics .
Action Environment
The action, efficacy, and stability of DL-Lactide are influenced by environmental factors such as temperature, pH, and the presence of a catalyst . For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,4-dioxane-2,5-dione is typically synthesized through the condensation of lactic acid. The process involves the removal of water under reduced pressure, followed by cyclization of the resulting oligomers. The reaction is often catalyzed by tin(II) octoate or other metal catalysts to enhance the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization processes. The lactic acid is first polymerized to form polylactic acid (PLA), which is then depolymerized under controlled conditions to yield the cyclic diester. This method ensures high efficiency and scalability for commercial production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Ring-opening polymerization (ROP): This is the most common reaction, where the compound is polymerized to form polylactic acid (PLA) using catalysts such as tin(II) octoate or aluminum isopropoxide.
Hydrolysis: The compound can be hydrolyzed back to lactic acid under acidic or basic conditions.
Common Reagents and Conditions
Catalysts: Tin(II) octoate, aluminum isopropoxide, and other metal catalysts are commonly used in ROP.
Major Products
Polylactic acid (PLA): The primary product formed from the ring-opening polymerization of this compound.
Lactic acid: Formed through the hydrolysis of the compound.
Scientific Research Applications
3,6-Dimethyl-1,4-dioxane-2,5-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
ε-Caprolactone: Used to produce polycaprolactone (PCL), a biodegradable polyester with different physical properties compared to PLA.
δ-Valerolactone: Another lactone used in the synthesis of biodegradable polymers.
Uniqueness
3,6-Dimethyl-1,4-dioxane-2,5-dione is unique due to its derivation from renewable resources and its ability to form PLA, a widely used biodegradable polymer. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-10-4 | |
Record name | Poly(DL-lactide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041253 | |
Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
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Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |
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CAS No. |
95-96-5 | |
Record name | Lactide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilactide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACTIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |
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Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilactide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |
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Record name | LACTIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-Lactide?
A1: The molecular formula of DL-Lactide is C6H8O4, and its molecular weight is 144.13 g/mol.
Q2: How is DL-Lactide typically characterized?
A2: DL-Lactide is commonly characterized using various spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR (1H, 13C)), and differential scanning calorimetry (DSC). These techniques provide information about its structure, purity, and thermal properties. [, , ]
Q3: How can lactoyl-lactic acid impurities in DL-Lactide be determined?
A3: High-performance liquid chromatography (HPLC) offers a reliable method to determine lactoyl-lactic acid impurities in DL-Lactide. This method allows for the separation and quantification of lactoyl-lactic acid, the primary impurity found in DL-Lactide. []
Q4: What factors influence the degradation of poly(DL-lactide) (PDLLA) in humid environments?
A4: The degradation of PDLLA in humid environments is primarily influenced by the kinetics of water uptake and the equilibrium water content. Factors like relative humidity and temperature significantly affect these parameters. []
Q5: How does the presence of metal salts affect PDLLA degradation?
A5: The presence of encapsulated metal salts within PDLLA can significantly influence its degradation. These salts can alter water uptake kinetics and overall degradation rates depending on their solubility characteristics. []
Q6: Is DL-Lactide generally considered catalytically active?
A6: DL-Lactide itself is not generally recognized for its catalytic properties. Its primary role is as a building block in polymerization reactions.
Q7: Are there any computational studies on DL-Lactide-based polymers?
A7: While the provided research papers don't delve deeply into computational studies, computational chemistry techniques are valuable for studying polymer properties. For instance, molecular dynamics simulations can predict the degradation behavior of PLA and its copolymers.
Q8: How does the copolymerization of DL-Lactide with other monomers impact polymer properties?
A8: Copolymerization of DL-Lactide with other monomers like glycolide or ε-caprolactone allows for the fine-tuning of polymer properties such as degradation rate, hydrophilicity, and mechanical strength. [, , ]
Q9: How does the molecular weight of PLA affect its degradation rate?
A9: Higher molecular weight PLA generally exhibits a slower degradation rate compared to lower molecular weight PLA. This difference arises from the higher density of ester bonds in high molecular weight polymers, which slows down the hydrolysis process. [, , ]
Q10: What strategies can be employed to improve the stability and solubility of drugs encapsulated in PLA microspheres?
A10: Various strategies can enhance drug stability and solubility within PLA microspheres. These include:
- Modifying the polymer composition: Using copolymers of DL-Lactide with glycolide or ε-caprolactone can adjust the degradation rate and release kinetics of the encapsulated drug. [, , ]
- Controlling microsphere size and morphology: Optimizing the microsphere size and morphology can influence the drug release profile and overall stability. []
Q11: How biocompatible is PDLLA for in vivo applications?
A11: PDLLA exhibits excellent biocompatibility, making it suitable for various in vivo applications. It is well-tolerated in the body and degrades into lactic acid, a naturally occurring metabolite. [, , , ]
Q12: What is the degradation mechanism of PDLLA?
A12: PDLLA degrades primarily through hydrolysis, where water molecules break down the ester bonds in the polymer backbone, ultimately yielding lactic acid monomers. [, , ]
Q13: How does the presence of hydroxyapatite affect the biodegradability of PDLLA in bone tissue engineering?
A13: Incorporating hydroxyapatite into PDLLA composites used for bone tissue engineering has been shown to influence the degradation rate. The presence of hydroxyapatite can slow down the degradation of PDLLA, likely due to its interactions with the polymer matrix and its influence on water uptake. [, ]
Q14: How does the rate of degradation of porous HA/PDLLA compare to that of porous HA alone?
A14: The porous composite of hydroxyapatite (HA) and PDLLA degrades at a significantly faster rate compared to porous HA alone. This difference is attributed to the biodegradable nature of PDLLA, which undergoes hydrolysis and breaks down into smaller molecules, facilitating faster resorption. []
Q15: How is DL-Lactide employed in drug delivery systems?
A15: DL-Lactide serves as a precursor to PLA and PLGA, which are widely utilized in fabricating microspheres and nanoparticles for drug delivery. These microparticles can encapsulate various therapeutic agents, providing sustained release and targeted delivery to specific tissues. [, , , , , , ]
Q16: What makes PLA microspheres suitable for drug delivery to the brain?
A16: PLA microspheres hold promise for delivering therapeutics to the brain due to their biocompatibility, biodegradability, and ability to encapsulate and release drugs in a controlled manner. These characteristics make them potentially suitable for bypassing the blood-brain barrier and targeting specific brain regions. []
Q17: Can you elaborate on the use of PLGA microspheres for controlled drug release in contraceptive applications?
A17: PLGA microspheres loaded with norethisterone, a contraceptive hormone, have been explored as injectable, long-acting contraceptives. By altering the lactide-to-glycolide ratio and microsphere size, the release rate of norethisterone can be tailored for durations extending up to several months. This approach allows for controlled and sustained drug delivery, improving patient compliance and contraceptive efficacy. []
Q18: How do biodegradable nerve guides made from DL-Lactide-ε-caprolactone copolymer perform in nerve regeneration?
A18: Biodegradable nerve guides fabricated from DL-Lactide-ε-caprolactone copolymer have shown potential in supporting peripheral nerve regeneration across small gaps. These conduits provide a physical guide for nerve regrowth and degrade over time, eliminating the need for a second surgery for removal. [, , ]
Q19: What challenges have been encountered with the use of Neurolac® nerve guides in digital nerve reconstruction?
A19: Clinical experiences with Neurolac® nerve guides, composed of poly(DL-lactide-ε-caprolactone), in digital nerve reconstruction have yielded inconsistent results. Some cases reported poor outcomes attributed to rapid degradation of the conduit, leading to a significant foreign body reaction and hindered nerve regeneration. The porous structure of the conduit, while intended to facilitate nutrient exchange, was implicated in accelerating the degradation process, highlighting the need for further optimization of material properties for this application. []
Q20: How do 3D porous poly(L/DL-lactide) scaffolds perform as substrates for bone tissue engineering?
A20: Porous scaffolds constructed from poly(L/DL-lactide) have demonstrated potential as suitable substrates for bone tissue engineering. These scaffolds provide a three-dimensional framework for the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation. The porous structure allows for cell migration and nutrient diffusion, mimicking the natural bone environment. []
Q21: Can you elaborate on the use of poly (L/DL-lactide) scaffolds for cartilage tissue engineering?
A21: Similar to bone tissue engineering, poly (L/DL-lactide) scaffolds have been explored for cartilage regeneration. These scaffolds, seeded with chondrocytes, aim to provide structural support and stimulate the production of cartilage-specific extracellular matrix components. The biocompatibility and controlled degradation of poly (L/DL-lactide) make it a promising material for developing cartilage substitutes. []
Q22: What is known about the safety profile of DL-Lactide-based polymers?
A22: DL-Lactide-based polymers, such as PLA and PLGA, are generally regarded as safe for biomedical applications. They have a long history of use in FDA-approved medical devices and drug delivery systems. Upon degradation, these polymers break down into lactic acid, a naturally occurring metabolite in the body, further contributing to their safety profile.
Q23: What analytical methods are used to study the degradation of DL-Lactide-based polymers?
A23: Several analytical techniques are employed to investigate the degradation of DL-Lactide-based polymers. These include:
- Gel permeation chromatography (GPC): To track changes in molecular weight distribution over time. [, ]
- Scanning electron microscopy (SEM): To observe morphological changes in the polymer matrix. [, , ]
- HPLC: To quantify the release of degradation products, such as lactic acid and oligomers. [, ]
Q24: How is the entrapment efficiency of drugs encapsulated within PDLLA microspheres determined?
A24: The entrapment efficiency of drugs encapsulated in PDLLA microspheres is typically determined using techniques like:
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